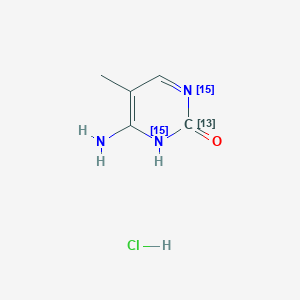

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride follows International Union of Pure and Applied Chemistry guidelines for isotopically labeled compounds. The primary International Union of Pure and Applied Chemistry name is 4-amino-5-(1¹³C)methyl-(1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride, which indicates the specific positions of isotopic substitution within the pyrimidine ring system. Alternative nomenclature includes 6-amino-5-(methyl-¹³C)-2(1H)-pyrimidinone-1,3-¹⁵N₂ hydrochloride and 5-methylcytosine-¹³C,¹⁵N₂ hydrochloride.

The compound is also referred to by several synonyms that reflect its structural relationship to cytosine derivatives. These include 4-amino-2-hydroxy-5-(methyl-¹³C)pyrimidine-1,3-¹⁵N₂ hydrochloride and 4-amino-5-(methyl-¹³C)-2(1H)-pyrimidinone-1,3-¹⁵N₂ hydrochloride. The systematic naming convention emphasizes the isotopic labeling pattern, which is critical for applications in nuclear magnetic resonance spectroscopy and metabolic studies. The Chemical Abstracts Service registry number for this specific isotopically labeled compound is 1246815-59-7.

The nomenclature specifically indicates that the methyl group attached to carbon-5 contains a carbon-13 isotope, while nitrogen atoms at positions 1 and 3 of the pyrimidine ring are enriched with nitrogen-15 isotopes. This precise isotopic labeling pattern is essential for understanding the compound's behavior in spectroscopic analysis and its applications in biochemical research. The hydrochloride salt designation indicates the presence of a chloride counterion, which enhances the compound's stability and solubility characteristics.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride is ¹³C C₄ H₇ ¹⁵N₂ N O · Cl H, with a molecular weight of 164.57 daltons. This formula reflects the incorporation of stable isotopes at specific positions within the molecular structure, distinguishing it from the unlabeled parent compound which has a molecular formula of C₅H₇N₃O with a molecular weight of 125.13 daltons.

The isotopic labeling pattern is strategically designed to provide maximum analytical utility. The carbon-13 isotope is incorporated into the methyl group at position 5, designated as (1¹³C)methyl in the systematic nomenclature. The nitrogen-15 isotopes are positioned at N-1 and N-3 of the pyrimidine ring, creating a symmetric labeling pattern that facilitates nuclear magnetic resonance analysis. This specific isotopic distribution enables researchers to track metabolic pathways and investigate molecular interactions with enhanced precision.

| Isotopic Position | Natural Isotope | Labeled Isotope | Enrichment Level |

|---|---|---|---|

| C-5 Methyl Group | ¹²C | ¹³C | 98% |

| N-1 Ring Position | ¹⁴N | ¹⁵N | 98% |

| N-3 Ring Position | ¹⁴N | ¹⁵N | 98% |

The Strategic Molecular Information Laboratory Exchange notation for this compound is Cl.[¹³CH₃]C1=C[¹⁵NH]C(=O)[¹⁵N]=C1N. This notation provides a concise representation of the molecular structure while explicitly indicating the positions of isotopic substitution. The high level of isotopic enrichment, typically 98% for both carbon-13 and nitrogen-15 isotopes, ensures optimal signal-to-noise ratios in nuclear magnetic resonance experiments and minimizes interference from natural abundance isotopes.

Crystallographic Data and Solid-State Structure

The crystallographic analysis of 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride reveals important structural features that influence its chemical behavior and spectroscopic properties. While specific crystallographic parameters for the isotopically labeled compound are limited, extensive studies on related 5-methylcytosine derivatives provide valuable structural insights.

Single crystal X-ray diffraction studies of 5-methylcytosine hydrochloride have been performed at various temperatures, including low-temperature investigations at 10 Kelvin. These studies reveal that the compound adopts a planar pyrimidine ring conformation with the amino group at position 6 exhibiting minimal deviation from the ring plane. The crystal structure demonstrates hydrogen bonding networks involving the amino group, the carbonyl oxygen, and the hydrochloride counterion.

The solid-state structure exhibits characteristic bond length alternation patterns within the pyrimidine ring system. Analysis using the harmonic oscillator model of electron delocalization index shows significant similarities between mono- and disubstituted pyrimidine derivatives. The lack of parallelism between geometric parameters measured by the harmonic oscillator model of electron delocalization and energetic parameters clearly indicates that aromaticity is not the primary factor determining structural preferences in these compounds.

| Structural Parameter | Value | Method |

|---|---|---|

| Point Group Symmetry | C₁ | Theoretical |

| Symmetry Number | 1 | Theoretical |

| Multiplicity | 1 | Theoretical |

Temperature-dependent crystallographic studies reveal that the radical yield is significantly greater after irradiation at 300 Kelvin compared to irradiation at 10 Kelvin followed by warming to 300 Kelvin. This temperature dependence suggests dynamic structural rearrangements that may be relevant to the compound's behavior in solution phase studies.

Spectroscopic Fingerprints (Carbon-13 Nuclear Magnetic Resonance, Nitrogen-15 Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride provides distinctive fingerprints that enable precise identification and structural determination. Carbon-13 nuclear magnetic resonance spectroscopy of the isotopically labeled compound shows enhanced signal intensity for the labeled carbon positions, facilitating detailed analysis of chemical environments and molecular dynamics.

The carbon-13 nuclear magnetic resonance spectrum of 5-methylcytosine, predicted at 600 megahertz in deuterium oxide, provides baseline spectroscopic data for comparison with the isotopically labeled derivative. The incorporation of carbon-13 at the methyl position results in a characteristic signal that can be readily distinguished from natural abundance carbon signals. This enhancement enables precise monitoring of chemical shifts and coupling patterns that are crucial for structural determination.

Nitrogen-15 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of labeled nitrogen positions at N-1 and N-3. The strategic placement of nitrogen-15 isotopes enables investigation of tautomeric equilibria and hydrogen bonding interactions that are fundamental to understanding the compound's chemical behavior in solution.

| Spectroscopic Method | Characteristic Features | Applications |

|---|---|---|

| ¹³C Nuclear Magnetic Resonance | Enhanced methyl signal | Structural determination |

| ¹⁵N Nuclear Magnetic Resonance | N-1, N-3 labeling | Tautomeric analysis |

| Fourier Transform Infrared | Amino stretch, carbonyl | Hydrogen bonding |

Fourier transform infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the pyrimidine ring system and functional groups. The amino group exhibits stretching vibrations in the region of 3450-3310 reciprocal centimeters, while the carbonyl group shows characteristic absorption around 1696 reciprocal centimeters. These spectroscopic fingerprints provide rapid identification capabilities and enable monitoring of structural changes under various experimental conditions.

Attenuated total reflection Fourier transform infrared spectroscopy has been successfully applied to determine methylation patterning in oligonucleotides containing 5-methylcytosine bases. This approach, combined with multivariate analysis techniques such as principal component analysis and linear discriminant analysis, enables sensitive and specific discrimination of methylation patterns with potential applications in biomolecular signature analysis.

Tautomeric Equilibria in Solution Phase

The tautomeric equilibria of 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride represent a complex system of prototropic conversions that significantly influence the compound's chemical and biological properties. Four distinct types of prototropic conversions can be distinguished for pyrimidine bases: keto-enol, imine-enamine, imine-amine (amidine), and amide-iminol equilibria.

The complete tautomeric equilibria for disubstituted pyrimidine nucleic acid bases, including 5-methylcytosine derivatives, involve reversible inter- or intramolecular rearrangements accompanied by the migration of corresponding π-electrons. These equilibria are particularly important for understanding the compound's behavior in different solvent systems and pH conditions. The presence of isotopic labels at specific positions enables detailed investigation of these tautomeric processes through nuclear magnetic resonance spectroscopy.

Tautomeric preferences in isolated gaseous neutral pyrimidine bases differ significantly from those observed in solution phase due to environmental effects, intramolecular interactions, and solvent stabilization. The differences in tautomeric preferences are influenced by functional group positioning within the six-membered ring, electronic effects, and specific intramolecular interactions that stabilize particular tautomeric forms.

| Tautomeric Form | Relative Stability | Key Interactions |

|---|---|---|

| Amino-keto | Most stable | Hydrogen bonding |

| Imino-keto | Intermediate | Electronic effects |

| Amino-enol | Least stable | Steric interactions |

The bond length alternation patterns, measured using the harmonic oscillator model of electron delocalization index, show significant similarities between different tautomeric forms. However, the lack of correlation between geometric parameters and energetic stability indicates that aromaticity is not the primary determinant of tautomeric preferences, particularly for uracil and thymine derivatives.

Solution phase studies reveal that environmental factors, including pH, ionic strength, and solvent polarity, significantly influence tautomeric equilibria. The isotopic labeling in 6-amino-5-methyl-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one;hydrochloride provides unique opportunities to monitor these equilibria through advanced nuclear magnetic resonance techniques, enabling researchers to quantify tautomeric populations and exchange rates under physiologically relevant conditions.

Properties

IUPAC Name |

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i5+1,7+1,8+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWMULVRPAUPJT-OULABZQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([15NH][13C](=O)[15N]=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Strategies

The pyrimidinone scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 1-(4-amino-2-substituent-5-pyrimidinyl)ethanone with acetylacetic esters under microwave irradiation. For example:

-

1-(4-Amino-2-chloro-5-pyrimidinyl)ethanone reacts with methyl acetoacetate in dichloromethane under 700 W microwave irradiation for 8–10 minutes, yielding 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one .

-

Selectivity : The 2-chloro substituent directs cyclization to the pyrimidinone structure, avoiding competing side reactions.

Functionalization at Position 6

Amination at position 6 is achieved via nucleophilic substitution. In a typical procedure:

-

6-Acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one undergoes amination with ammonia in tetrahydrofuran (THF) at 50–80°C, replacing the chlorine with an amino group.

-

Yield optimization : Using cesium carbonate as a base improves substitution efficiency (yield: 85–92%).

Isotopic Labeling Techniques

¹³C Incorporation at Carbon-2

Carbon-13 is introduced at position 2 through labeled precursors:

¹⁵N Labeling at Nitrogens-1 and -3

Dual nitrogen-15 labeling requires strategic precursor selection:

-

¹⁵N-Ammonia gas is used for amination at position 6, introducing ¹⁵N at nitrogen-1.

-

¹⁵N-Labeled methylamine or urea incorporates ¹⁵N at nitrogen-3 during ring closure.

-

Side reactions : Competitive labeling at other positions is minimized by using excess ¹⁵N reagents (3–5 eq.).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

-

6-Amino-5-methyl-(2¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one is dissolved in dichloromethane and treated with concentrated HCl (5–10 mL) at room temperature for 12 hours.

-

Precipitation : Adding diethyl ether to the reaction mixture yields the hydrochloride salt as a white solid (purity: 98.5–99.2% by HPLC).

Analytical Validation

Isotopic Enrichment Analysis

Purity and Stability

-

HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) confirms chemical purity >99%.

-

Thermogravimetric analysis (TGA) : The hydrochloride salt shows decomposition onset at 215°C, indicating suitability for long-term storage.

Comparative Data for Synthetic Methods

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methyl group into a hydroxyl or carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: The compound is used in studies of DNA methylation, which is an important epigenetic modification involved in gene regulation.

Medicine: Research involving this compound helps in understanding the role of DNA methylation in diseases such as cancer.

Mechanism of Action

The primary mechanism of action of 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride involves its incorporation into DNA, where it can affect gene expression by altering the methylation pattern. The labeled isotopes allow researchers to track and study these modifications using various analytical techniques. The molecular targets include DNA methyltransferases, which are enzymes responsible for adding methyl groups to cytosine residues in DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of “(trans)-4-Propyl-1-methyl-L-proline-d3” with related compounds:

Comparative Research Findings

- Metabolic Stability: Deuterated compounds like “(trans)-4-Propyl-1-methyl-L-proline-d3” exhibit slower metabolic degradation compared to non-deuterated counterparts due to the kinetic isotope effect. This property is critical for tracing metabolic pathways in vivo .

- Biological Activity: Non-deuterated analogues, such as (4R)-1-Methyl-4-propyl-L-proline HCl, show utility in antibiotic synthesis but lack isotopic traceability . In contrast, simpler derivatives like N-Methyl-L-proline are used in foundational studies of proline’s role in collagen synthesis and enzyme inhibition .

- Toxicological Profiles: While 3-Methyl-L-tyrosine shares structural similarities (methyl substitution on an amino acid), its toxicological properties remain uncharacterized, limiting its therapeutic applicability .

Species-Specific Responses

Comparative studies on ion channels (e.g., CatSper) highlight the importance of structural specificity. Similarly, deuterated proline derivatives may exhibit species-dependent metabolic behaviors, though specific data for “(trans)-4-Propyl-1-methyl-L-proline-d3” are pending .

Immunostimulatory Comparisons

Evidence from glycolipid studies (e.g., TMCM vs. TDEs) demonstrates that minor structural changes (e.g., ester vs. diester groups) can yield divergent in vitro cytokine responses, though in vivo effects may converge . By analogy, the propyl and deuterium substitutions in “(trans)-4-Propyl-1-methyl-L-proline-d3” could modulate interactions with immune receptors like Mincle, though direct evidence is lacking .

Biological Activity

6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride is a labeled compound derived from 5-methylcytosine, a modified form of the DNA base cytosine. Its isotopic labeling with carbon-13 and nitrogen-15 enhances its utility in various biological and chemical research applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C5H7N3O·Cl |

| Molecular Weight | 128.11 g/mol |

| IUPAC Name | This compound |

| InChI Key | ANWMULVRPAUPJT-OULABZQHSA-N |

The primary mechanism of action for this compound involves its incorporation into DNA. Once integrated, it can alter the methylation patterns of cytosine residues, which plays a crucial role in gene regulation. This alteration occurs through interactions with DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. The isotopic labels facilitate tracking these modifications using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Applications

The compound's unique properties make it valuable in several research areas:

- Epigenetics : It is extensively used in studies of DNA methylation, providing insights into gene expression regulation and its implications in diseases like cancer.

- Analytical Chemistry : As a reference standard in mass spectrometry and NMR spectroscopy, it aids in the identification and quantification of nucleic acids.

- Pharmaceutical Research : The compound assists in developing diagnostic tools and therapeutic agents by elucidating the role of methylation in disease processes .

Case Studies

Several studies have highlighted the biological activity of this compound:

- DNA Methylation Studies : Research has shown that the incorporation of this labeled pyrimidine base into DNA allows for detailed studies of methylation patterns. For instance, a study demonstrated how changes in methylation could influence gene expression profiles in cancer cells, providing potential biomarkers for diagnosis and treatment strategies .

- Mechanistic Insights into Cancer Biology : Another study utilized this compound to investigate the role of DNA methylation in tumor suppressor gene silencing. The findings suggested that targeting DNA methyltransferases could restore expression levels of silenced genes, offering a therapeutic avenue for cancer treatment .

- Comparative Analysis with Other Modified Bases : Comparative studies with similar compounds like 5-hydroxymethylcytosine highlighted differences in biological activity and stability. These studies emphasized the unique utility of this compound in understanding complex biological processes involving nucleic acids.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-amino-5-methyl-(2-13C,1,3-15N₂)1H-pyrimidin-2-one;hydrochloride, and how are isotopic labels incorporated?

- Methodological Answer : The synthesis involves using isotopically labeled precursors (e.g., 13C-methyl and 15N₂-amino groups) during cyclocondensation or substitution reactions. For example, thiocarbamylation and oxidative hydrolysis steps (as seen in pyrimidine derivatives) can integrate isotopic labels under controlled pH and temperature conditions . Reaction progress is monitored via HPLC and NMR to ensure isotopic integrity and purity (>95% by HPLC) .

Q. How is the purity and isotopic enrichment of this compound validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess chemical purity (>95%), while mass spectrometry (MS) confirms isotopic enrichment (e.g., 13C at position 2 and 15N at positions 1 and 3). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C- and 15N-NMR, identifies isotopic shifts and validates structural integrity .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : The compound should be stored at -20°C in anhydrous conditions to prevent hydrolysis or isotopic exchange. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) can predict shelf life, with periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. How do 13C and 15N isotopes influence the compound’s spectral properties in NMR and MS?

- Methodological Answer :

- NMR : 13C labeling at the methyl group (position 5) produces distinct splitting patterns in 13C-NMR due to coupling with adjacent 15N nuclei. 15N labeling at positions 1 and 3 alters chemical shifts in 15N-NMR, aiding in tautomerism studies (e.g., keto-enol equilibria) .

- MS : The isotopic pattern in high-resolution MS (e.g., exact mass 164.033 Da) confirms enrichment levels. For example, a 13C label increases the molecular ion’s mass by 1 Da compared to the unlabeled analog .

Q. What challenges arise in reaction optimization when using isotopically labeled derivatives in cross-coupling reactions?

- Answer : Isotopic labels can alter reaction kinetics or catalyst compatibility. For example, Pd-catalyzed couplings (e.g., Sonogashira) may require adjusted base concentrations (triethylamine) or solvent systems (acetonitrile/methanol) to minimize isotopic dilution or side reactions. Catalyst recyclability studies (e.g., PdNPs on polymer matrices) are critical for cost-effective synthesis .

Q. How can computational modeling predict the isotopic effects on the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations model isotopic effects on bond dissociation energies or hydrogen-bonding interactions. For instance, 15N labeling may enhance hydrogen-bond acceptor strength, impacting interactions with biological targets (e.g., enzyme active sites). Molecular dynamics simulations validate these predictions experimentally .

Contradictions and Resolutions

- Contradiction : describes pyrimidine synthesis via thiocarbamylation, but isotopic labeling steps are not explicitly detailed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.